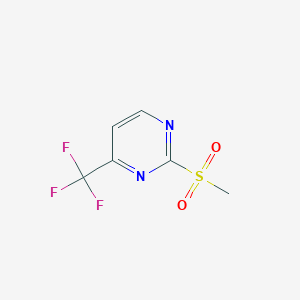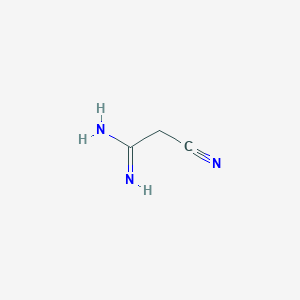
2-Cyanoacetimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyanoacetimidamide is an organic compound with the molecular formula C3H5N3 It is a derivative of acetamidine, where a cyano group is attached to the carbon adjacent to the amidine group
Méthodes De Préparation
2-Cyanoacetimidamide can be synthesized through several methods. One common approach involves the reaction of cyanoacetamide with ammonia or amines under specific conditions. The reaction typically proceeds as follows:
Reaction with Ammonia: Cyanoacetamide is treated with ammonia in the presence of a catalyst, such as sodium or potassium hydroxide, to yield this compound.
Reaction with Amines: Cyanoacetamide can also react with primary or secondary amines to form substituted 2-Cyanoacetimidamides. This reaction is often carried out in an organic solvent like ethanol or methanol, under reflux conditions.
Industrial production methods for this compound generally involve large-scale reactions using similar principles but optimized for higher yields and purity. These methods may include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency.
Analyse Des Réactions Chimiques
2-Cyanoacetimidamide undergoes various chemical reactions, making it a valuable intermediate in organic synthesis. Some of the key reactions include:
Substitution Reactions: The cyano group in this compound can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of a wide range of derivatives.
Condensation Reactions: this compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form heterocyclic compounds.
Cyclization Reactions: The compound can undergo cyclization reactions to form various nitrogen-containing heterocycles, which are important in medicinal chemistry.
Common reagents used in these reactions include bases like sodium hydroxide, catalysts such as palladium or platinum, and solvents like ethanol or dimethyl sulfoxide. The major products formed from these reactions are often heterocyclic compounds, which have significant applications in pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
2-Cyanoacetimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds, which are important in the development of new materials and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.
Medicine: this compound derivatives have shown potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Cyanoacetimidamide involves its ability to act as a nucleophile due to the presence of the cyano and amidine groups. These functional groups can interact with various molecular targets, leading to the formation of stable complexes or the inhibition of specific enzymes. The pathways involved in these interactions often include nucleophilic addition or substitution reactions, which are crucial in the synthesis of biologically active compounds.
Comparaison Avec Des Composés Similaires
2-Cyanoacetimidamide can be compared with other similar compounds, such as cyanoacetamide and cyanoacetic acid. While all these compounds contain the cyano group, their reactivity and applications differ significantly:
Cyanoacetamide: This compound is primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. It is less reactive than this compound due to the absence of the amidine group.
Cyanoacetic Acid: This compound is used in the synthesis of various esters and amides. It is more acidic than this compound and is often used in reactions requiring a strong nucleophile.
The uniqueness of this compound lies in its dual functionality, which allows it to participate in a broader range of chemical reactions compared to its analogs.
Propriétés
Formule moléculaire |
C3H5N3 |
|---|---|
Poids moléculaire |
83.09 g/mol |
Nom IUPAC |
2-cyanoethanimidamide |
InChI |
InChI=1S/C3H5N3/c4-2-1-3(5)6/h1H2,(H3,5,6) |
Clé InChI |
NUPLLTDVHPEUQM-UHFFFAOYSA-N |
SMILES canonique |
C(C#N)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


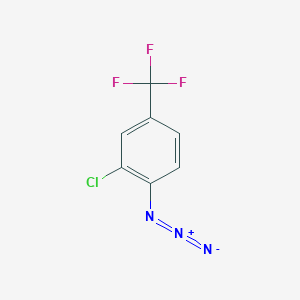
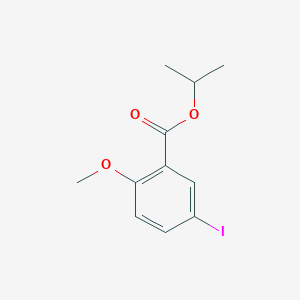
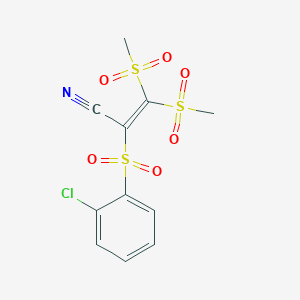
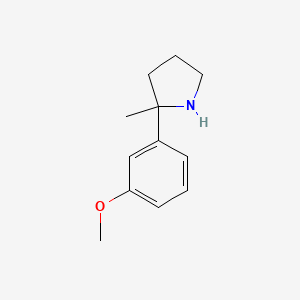
![2-Chloro-6-(6-fluoropyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidine](/img/structure/B8587735.png)
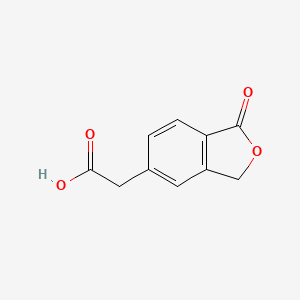
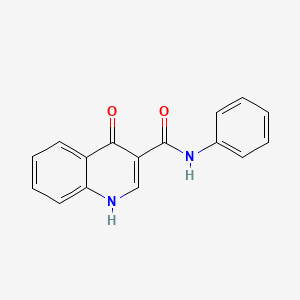
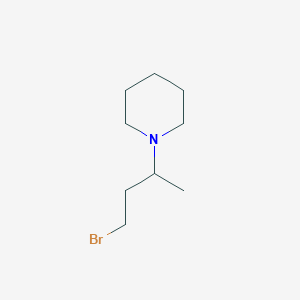
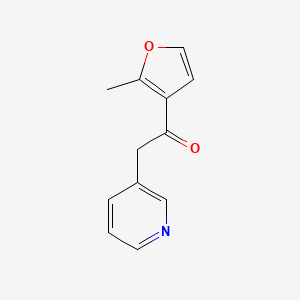
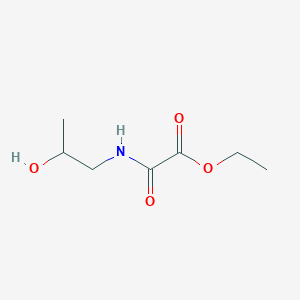
![Diethyl {[(5-benzoyl-1H-pyrrol-2-yl)acetyl]oxy}propanedioate](/img/structure/B8587797.png)
![2,2-Dimethyl-1-[4-(6-nitro-pyridin-3-yl)-piperazin-1-yl]-propan-1-one](/img/structure/B8587805.png)
![4-{[(2-Chloroethyl)sulfanyl]methyl}-5-methyl-1H-imidazole](/img/structure/B8587818.png)
